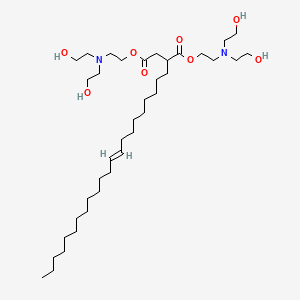
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long-chain docosenyl group and two bis(2-hydroxyethyl)amino groups attached to a butanedioic acid backbone. It is used in various scientific and industrial applications due to its versatile chemical reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester typically involves the esterification of butanedioic acid with docosen-1-yl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The bis(2-hydroxyethyl)amino groups are introduced through a subsequent reaction involving the corresponding amine and the ester intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the bis(2-hydroxyethyl)amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of butanedioic acid, such as alcohols, aldehydes, and substituted esters. These products have distinct chemical and physical properties that make them useful in different applications.
Scientific Research Applications
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The long-chain docosenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2-(octadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Butanedioic acid, 2-(hexadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
Uniqueness
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is unique due to its longer docosenyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity and interaction with lipid membranes, making it particularly useful in applications requiring enhanced lipophilicity and membrane interaction.
Properties
CAS No. |
64654-02-0 |
|---|---|
Molecular Formula |
C38H74N2O8 |
Molecular Weight |
687.0 g/mol |
IUPAC Name |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-docos-9-enyl]butanedioate |
InChI |
InChI=1S/C38H74N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-36(38(46)48-34-28-40(25-31-43)26-32-44)35-37(45)47-33-27-39(23-29-41)24-30-42/h13-14,36,41-44H,2-12,15-35H2,1H3/b14-13+ |
InChI Key |
DQIRUSMETRHFBE-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/CCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


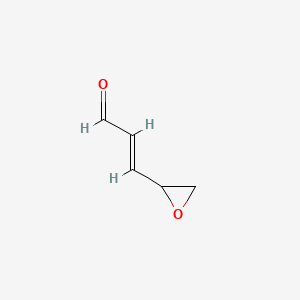
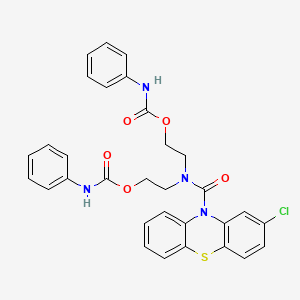
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
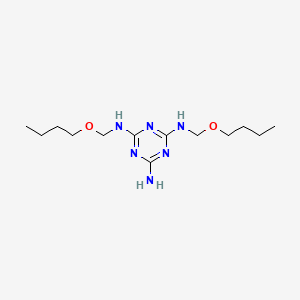
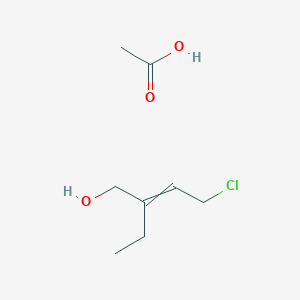
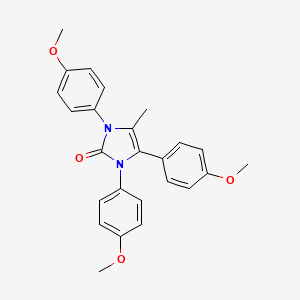
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

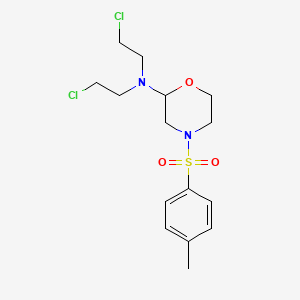
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

